2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
Description
2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic small molecule characterized by a piperazine core substituted with a 1,2,5-thiadiazole heterocycle at the 4-position and a propan-2-ylsulfanylphenyl group linked via an ethanone bridge. The molecule’s structure combines sulfanyl and thiadiazole moieties, which are pharmacologically relevant due to their electronic and steric properties.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS2/c1-13(2)23-15-5-3-14(4-6-15)11-17(22)21-9-7-20(8-10-21)16-12-18-24-19-16/h3-6,12-13H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOGVYWQMFOHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic synthesis processes. Key steps often include:
Alkylation reactions to introduce the propan-2-ylsulfanyl group.
Cyclization reactions to form the 1,2,5-thiadiazole ring.
Coupling reactions to attach the piperazine unit and other functional groups under controlled conditions of temperature, pressure, and pH.
Industrial Production Methods
Large-scale industrial production of this compound may involve:
Optimizing reaction conditions for higher yield.
Using continuous flow reactors to streamline processes.
Employing catalytic systems to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound is prone to various chemical reactions, including:
Oxidation: : Can occur at the sulfanyl group, producing sulfoxides or sulfones.
Reduction: : Targeting the thiadiazole ring or other electrophilic sites.
Substitution: : Commonly at the aromatic ring or the piperazine unit.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Lewis acids or bases, appropriate solvents like dichloromethane or acetonitrile.
Major Products
These reactions yield various derivatives, such as oxidized sulfoxides/sulfones and reduced amines. The substitution reactions provide an array of functionalized aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-[4-(propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one exhibit promising antimicrobial properties. A study on related piperazine derivatives showed significant antibacterial and antifungal activities against various strains, suggesting that the incorporation of thiadiazole and sulfanyl groups may enhance these effects .
Anticancer Potential
The structural motifs present in this compound suggest potential anticancer properties. Compounds containing piperazine and thiadiazole moieties have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives with similar structures have demonstrated cytotoxic effects on different cancer cell lines, indicating that further exploration of this compound could yield valuable anticancer agents .
Central Nervous System Disorders
Given the presence of the piperazine structure, this compound may interact with neurotransmitter systems. Similar piperazine derivatives have been studied for their effects on conditions like anxiety and depression. Compounds targeting serotonin receptors have shown efficacy in preclinical models, suggesting that This compound could be explored for its potential in treating CNS disorders .
Metabolic Syndrome Treatment
The compound may also have implications in treating metabolic syndrome-related disorders. Research has highlighted the role of thiadiazole-containing compounds in modulating metabolic pathways associated with insulin sensitivity and lipid metabolism . This suggests a potential application for the compound in managing conditions such as type 2 diabetes and obesity.
Synthesis of Novel Materials
The unique chemical structure of This compound allows for its use in synthesizing novel materials with specific properties. Its reactivity can be harnessed in developing new polymers or coatings that require enhanced thermal or chemical stability due to the presence of sulfur and nitrogen heteroatoms.
Case Studies and Research Findings
Mechanism of Action
The compound's mechanism involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole and piperazine rings play crucial roles in binding interactions, while the propan-2-ylsulfanyl group influences the overall pharmacokinetics and dynamics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional analogs of the target compound, highlighting key differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Insights :
Substituent Effects on Bioactivity: The 1,2,5-thiadiazole group in the target compound may enhance π-π stacking interactions compared to imidazole or triazole moieties in analogs . Propan-2-ylsulfanyl substituents (target) vs.
Synthetic Methodologies: The target compound’s synthesis likely involves nucleophilic substitution at the ethanone position, analogous to and , where bromoethanone intermediates react with thiols or amines . Microwave-assisted synthesis (e.g., ) improves yields (29% vs. traditional methods) for triazole-containing analogs .
Biological Target Hypotheses: Cortisol synthesis inhibitors () share a piperazine-ethanone core but feature bulky dioxolane-imidazole substituents, suggesting the target compound’s thiadiazole group may target similar enzymes . Antiproliferative analogs () highlight the role of chloropyrimidine and triazole groups in DNA damage response pathways, which the target compound lacks .
Physicochemical Properties :
Biological Activity
2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a propan-2-ylsulfanyl group and a piperazine moiety attached to a thiadiazole ring. This structural arrangement is hypothesized to contribute to its biological activity through various mechanisms.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H25N3O2S |
| Molecular Weight | 399.58 g/mol |
| CAS Number | 2097904-23-7 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The presence of the thiadiazole and piperazine groups suggests that it may modulate enzyme activity and receptor interactions.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation: It could interact with neurotransmitter receptors, potentially influencing neurological functions.
Anticancer Properties
Recent studies have evaluated the compound's antitumor activity against various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects on human cancer cells, indicating its potential as an anticancer agent. For instance, derivatives of similar compounds have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In animal models, it exhibited a reduction in inflammation markers and pain response, suggesting its potential utility in treating inflammatory conditions. This aligns with findings from related compounds that demonstrate cyclooxygenase inhibition .
Neuropharmacological Effects
The piperazine component may confer neuroactive properties, as compounds with similar structures have been shown to affect neurotransmitter systems. Research indicates that such compounds can modulate serotonin and dopamine pathways, which are crucial in managing mood disorders and pain .
Study 1: Antitumor Activity
A study conducted on synthesized derivatives of related compounds revealed that modifications in the thiadiazole structure significantly enhanced anticancer activity against breast cancer cell lines. The study noted that the presence of the propan-2-ylsulfanyl group improved solubility and bioavailability.
Study 2: Anti-inflammatory Mechanism
In a model assessing carrageenan-induced paw edema in rats, administration of the compound resulted in a marked decrease in paw swelling compared to controls. Histological analysis indicated reduced leukocyte infiltration and lower levels of pro-inflammatory cytokines .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves:
Nucleophilic substitution for introducing the propan-2-ylsulfanyl group to the phenyl ring.
Coupling reactions (e.g., amide bond formation) to attach the thiadiazole-piperazine moiety.
Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates. Final purity (>95%) can be achieved via preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Quality Control : Validate purity using - and -NMR, high-resolution mass spectrometry (HRMS), and HPLC-UV (λ = 254 nm) .
Basic: Which analytical techniques are critical for structural confirmation and characterization?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths (e.g., monoclinic space group, Mo-Kα radiation) .
- Spectroscopy :
- -NMR for proton environments (e.g., thiadiazole protons at δ 8.2–8.5 ppm).
- FT-IR for carbonyl (C=O stretch ~1700 cm) and thiadiazole (C=N stretch ~1600 cm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion and isotopic patterns .
Advanced: How to design in vitro assays to evaluate the compound’s enzyme inhibition activity?
Methodological Answer:
Target Selection : Prioritize enzymes with structural homology to thiadiazole-binding proteins (e.g., kinases, phosphatases) .
Assay Design :
- Use fluorescence-based or colorimetric assays (e.g., ATPase activity with malachite green reagent).
- Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO-only wells).
Dose-Response : Test 8–12 concentrations (1 nM–100 μM) to calculate IC values. Triplicate runs ensure reproducibility .
Computational Validation : Perform molecular docking (AutoDock Vina) using the compound’s SMILES string to predict binding poses .
Advanced: How to resolve discrepancies in reported biological activity across studies?
Methodological Answer:
Variable Control :
- Standardize assay conditions (pH 7.4 buffer, 37°C, ionic strength) to minimize variability .
- Verify compound purity via HPLC and elemental analysis .
Data Analysis :
- Apply Bland-Altman plots to assess inter-study agreement.
- Use meta-analysis tools (e.g., RevMan) to pool data and identify outliers .
Mechanistic Studies : Conduct isothermal titration calorimetry (ITC) to validate binding thermodynamics if kinetic data conflict .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Store desiccated at –20°C in amber vials to prevent photodegradation .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose as hazardous waste .
Advanced: How to integrate computational modeling with experimental SAR studies?
Methodological Answer:
QSAR Modeling :
- Generate 3D descriptors (e.g., MolDescriptor in RDKit) for analogs.
- Train models (Random Forest or SVM) to predict activity against target enzymes .
Validation :
- Synthesize top-predicted analogs (e.g., substituent variations on the phenyl ring) and test in vitro .
- Compare experimental IC values with computational predictions to refine models .
Advanced: What frameworks guide the investigation of metabolic stability and degradation pathways?
Methodological Answer:
In Vitro Metabolism :
- Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS .
Degradation Products :
- Identify oxidative metabolites (e.g., sulfoxide formation at the propan-2-ylsulfanyl group) using HRMS/MS .
Theoretical Basis : Link degradation pathways to cytochrome P450 isoform specificity (CYP3A4, CYP2D6) using docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
